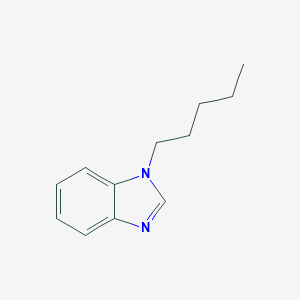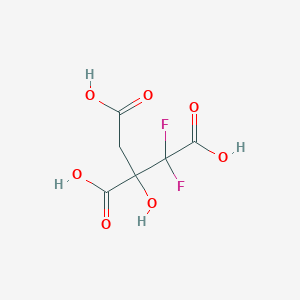
2,2-Difluorocitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocitric acid (DFCA) is a chemical compound that belongs to the family of citric acid analogs. It is a potent inhibitor of aconitase, an enzyme involved in the citric acid cycle. DFCA has been widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
2,2-Difluorocitric acid inhibits aconitase, an enzyme involved in the citric acid cycle, by binding to the iron-sulfur cluster of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of ATP. The inhibition of aconitase by 2,2-Difluorocitric acid has been shown to induce apoptosis in cancer cells and reduce inflammation in vitro.
Effets Biochimiques Et Physiologiques
2,2-Difluorocitric acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluorocitric acid has several advantages for lab experiments. It is a potent inhibitor of aconitase, making it a useful tool for studying the citric acid cycle and its regulation. Additionally, 2,2-Difluorocitric acid has been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, 2,2-Difluorocitric acid has some limitations for lab experiments. It is a complex molecule that requires careful control of the reaction conditions to obtain the desired product. Additionally, 2,2-Difluorocitric acid is relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for research on 2,2-Difluorocitric acid. One area of research is the development of 2,2-Difluorocitric acid analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of 2,2-Difluorocitric acid in animal models of disease, to determine its potential as a therapeutic agent in vivo. Additionally, the role of 2,2-Difluorocitric acid in the regulation of the citric acid cycle and its metabolic effects on cancer cells and other disease states is an area of active research.
Méthodes De Synthèse
2,2-Difluorocitric acid can be synthesized by the reaction of 2,2-difluoroacetaldehyde with citric acid in the presence of a catalytic amount of sulfuric acid. The reaction yields 2,2-Difluorocitric acid in high purity and yield. The synthesis of 2,2-Difluorocitric acid is a complex process that requires careful control of the reaction conditions to obtain the desired product.
Applications De Recherche Scientifique
2,2-Difluorocitric acid has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells by targeting aconitase, an enzyme involved in the citric acid cycle. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
139182-83-5 |
|---|---|
Nom du produit |
2,2-Difluorocitric acid |
Formule moléculaire |
C6H6F2O7 |
Poids moléculaire |
228.1 g/mol |
Nom IUPAC |
1,1-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6F2O7/c7-6(8,4(13)14)5(15,3(11)12)1-2(9)10/h15H,1H2,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
SQDDNXLKKRCUBM-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
SMILES canonique |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
Synonymes |
2,2-difluorocitrate 2,2-difluorocitric acid 2,2-difluorocitric acid, (+-) isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



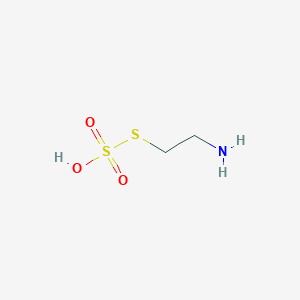
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
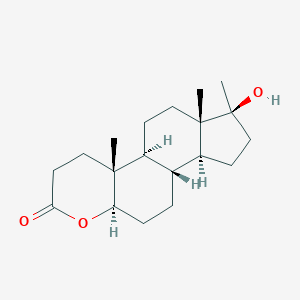
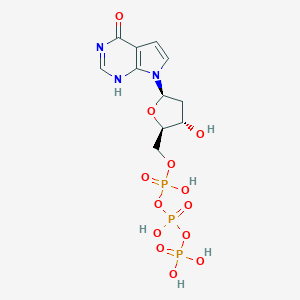
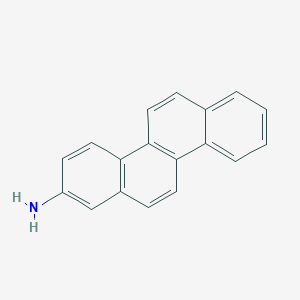
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
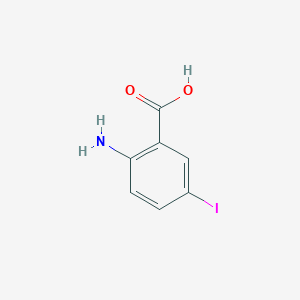
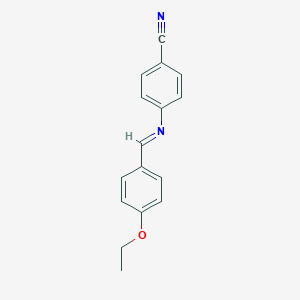
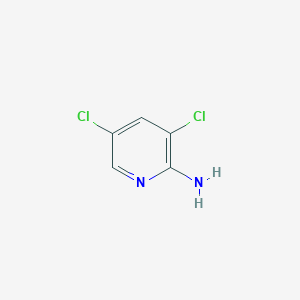
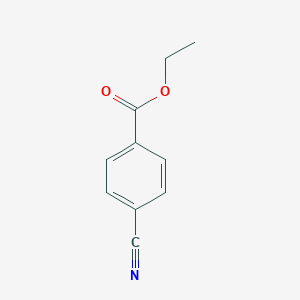
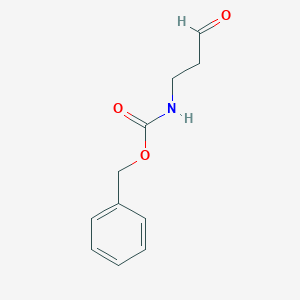

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
